REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:8]([OH:10])=O)[S:6][CH:7]=1.S(Cl)([Cl:13])=O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:8]([Cl:13])=[O:10])[S:6][CH:7]=1
|
Name
|
|
Quantity
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24 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(SC1)C(=O)O
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
DISTILLATION
|
Details
|
The excess thionyl chloride was then distilled off under vacuum
|
Type
|
DISTILLATION
|
Details
|
The crude product was quickly distilled off
|
Type
|
CUSTOM
|
Details
|
crystallised out in the receiver
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(SC1)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |